2,2-difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid hydrochloride
Overview
Description
“2,2-difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1795185-87-3 . It has a molecular weight of 240.64 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10F2N2O2.ClH/c1-2-4-12-5-3-11-6 (12)8 (9,10)7 (13)14;/h3,5H,2,4H2,1H3, (H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 240.64 .Scientific Research Applications
Synthesis and Medicinal Application
2,2-Difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid hydrochloride is closely related to imidazol-1-yl-acetic acid hydrochloride, a key intermediate in the synthesis of zoledronic acid. Studies have developed convenient and practical methods for its synthesis, contributing to the production of zoledronic acid, a medication used for various bone diseases (Belwal & Patel, 2019), (Singh et al., 2008).
Material Science and Magnetic Properties
Research into hydrochloride crystals based on imidazole derivatives, closely related to this compound, has explored their structural and magnetic properties. These studies reveal that the imidazole derivative in these crystals exists primarily as diamagnetic dimers and displays unusual magnetic behaviors and low magnetic susceptibilities (Yong et al., 2013).
Coordination Chemistry
In coordination chemistry, 2-(1H-imidazol-1-yl)acetic acid, similar to this compound, has been used to synthesize polymeric and cyclotetrameric tin complexes. These complexes exhibit diverse coordination modes and structures, contributing to the understanding of molecular interactions in coordination compounds (Gan & Tang, 2011).
Chromotropic Properties
Research has also been conducted on the chromotropic properties of imidazole derivatives. Such studies provide insights into the potential applications of these compounds in color-changing materials and photochromic technology (Sakaino, 1983).
Catalysis
Imidazol-1-yl-acetic acid, closely related to the compound , has been used as an efficient and recyclable green bifunctional organocatalyst for the synthesis of various compounds. This highlights its potential use in green chemistry and sustainable synthesis processes (Nazari et al., 2014).
Mechanism of Action
Target of Action
It’s known that compounds containing theindole nucleus and imidazole are found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole and imidazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular functions.
Biochemical Pathways
Given the wide range of biological activities associated with indole and imidazole derivatives , it can be inferred that these compounds likely interact with multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that compounds containing an imidazole moiety may have good bioavailability.
Result of Action
Given the broad range of biological activities associated with indole and imidazole derivatives , it can be inferred that these compounds likely have diverse molecular and cellular effects.
Action Environment
It’s known that the chemical properties of imidazole, such as its solubility in water and other polar solvents , could potentially be influenced by environmental factors such as pH and temperature.
Properties
IUPAC Name |
2,2-difluoro-2-(1-propylimidazol-2-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2.ClH/c1-2-4-12-5-3-11-6(12)8(9,10)7(13)14;/h3,5H,2,4H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYZAFNHNROUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1C(C(=O)O)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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